molecular formula C11H11FN4 B1500011 N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide CAS No. 959604-70-7

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide

Cat. No.: B1500011
CAS No.: 959604-70-7
M. Wt: 218.23 g/mol
InChI Key: SIEJRHKKLYOLQD-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide is a chemical compound with the molecular formula C11H11FN4 and a molecular weight of 218.23 g/mol This compound is characterized by the presence of a fluorophenyl group attached to an imidazole ring, which is further substituted with a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide typically involves the reaction of 4-fluoroaniline with 1-methylimidazole-4-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents .

Properties

IUPAC Name

N'-(4-fluorophenyl)-1-methylimidazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c1-16-6-10(14-7-16)11(13)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEJRHKKLYOLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660882
Record name N'-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959604-70-7
Record name N'-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide
Reactant of Route 2
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide
Reactant of Route 3
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide
Reactant of Route 4
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide
Reactant of Route 5
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide
Reactant of Route 6
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide

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